1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate
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Overview
Description
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate is a compound with the molecular formula C7H17N2O4P and an average mass of 224.195 Da . This compound belongs to the class of imidazolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Alkylation: The imidazole ring is then alkylated with methyl and propyl groups to form 1-Methyl-3-propyl-2,3-dihydro-1H-imidazole.
Phosphorylation: The final step involves the reaction of the imidazole derivative with phosphoric acid to form the dihydrogen phosphate salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes .
Comparison with Similar Compounds
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate can be compared with other imidazolium salts, such as:
1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its use in ionic liquids and as a solvent.
1-Butyl-3-methylimidazolium chloride: Used in various chemical reactions and industrial applications.
The uniqueness of this compound lies in its specific alkyl groups and phosphate anion, which confer distinct properties and applications.
Properties
CAS No. |
920745-89-7 |
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Molecular Formula |
C7H17N2O4P |
Molecular Weight |
224.19 g/mol |
IUPAC Name |
dihydrogen phosphate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C7H14N2.H3O4P/c1-3-4-9-6-5-8(2)7-9;1-5(2,3)4/h5-6H,3-4,7H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
UMLWIDKPDLTWKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C[NH+](C=C1)C.OP(=O)(O)[O-] |
Origin of Product |
United States |
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